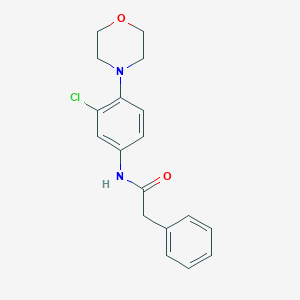
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide, also known as DMTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMTP is a thiazolidinedione derivative that has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Mécanisme D'action
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide exerts its biological effects through various mechanisms. It has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway, which plays a key role in regulating glucose and lipid metabolism. 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and induce cell cycle arrest and apoptosis in cancer cells. 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high stability in various conditions. However, 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide also has limited bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide research. One potential direction is to further investigate its therapeutic potential in various diseases such as diabetes, cancer, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide and its analogs. Additionally, the development of novel delivery methods for 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide could improve its bioavailability and efficacy in vivo.
Méthodes De Synthèse
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide can be synthesized using a multi-step reaction from commercially available starting materials. The first step involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form 4-methylthiosemicarbazone. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Finally, the addition of propionyl chloride to the thiazolidinone ring forms 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide.
Applications De Recherche Scientifique
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has been studied for its potential therapeutic effects in various diseases such as diabetes, cancer, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C13H14N2O3S |
|---|---|
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C13H14N2O3S/c1-9-2-4-10(5-3-9)14-11(16)6-7-15-12(17)8-19-13(15)18/h2-5H,6-8H2,1H3,(H,14,16) |
Clé InChI |
NFHGESLQTFIHOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)CSC2=O |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)CSC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)

![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)

![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)
![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)